![molecular formula C10H10ClNO B055132 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one CAS No. 116815-03-3](/img/structure/B55132.png)
8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
Overview
Description
8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a chemical compound that belongs to the class of benzazepines. Benzazepines are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzylamine with cyclohexanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and chromatography to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzazepines depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
The compound belongs to the benzazepine class, which is known for its diverse pharmacological properties. Research indicates that 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one exhibits potential therapeutic effects in the following areas:
Neurological Disorders
Studies have shown that benzazepines can interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety, depression, and schizophrenia. The compound's ability to modulate neurotransmitter receptors may lead to the development of novel treatments for these disorders.
Antidepressant Activity
Preliminary investigations suggest that this compound may possess antidepressant-like effects by influencing serotonin and norepinephrine pathways. This could position it as a candidate for further development in treating major depressive disorders .
Antipsychotic Properties
Given its structural similarities to other antipsychotic agents, this compound may be explored for its efficacy in managing psychotic symptoms and improving cognitive functions in patients with schizophrenia .
Synthetic Chemistry Applications
The synthesis of this compound is of interest not only for its potential applications but also as a subject of study in synthetic methodologies.
Synthesis Techniques
The compound is typically synthesized through cyclization reactions involving appropriate precursors such as 2-chlorobenzylamine and cyclohexanone under reflux conditions. This method highlights the importance of optimizing reaction parameters to enhance yield and purity .
Industrial Production
In an industrial context, large-scale production may involve batch reactions with subsequent purification processes like distillation and chromatography to meet quality standards. Understanding these methods can contribute to more efficient manufacturing practices in pharmaceutical industries .
Case Studies
Several case studies have been documented that illustrate the compound's applications:
Mechanism of Action
The mechanism of action of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
- 8-Chloro-1-phenyl-1,5-dihydro-2H-benzo[b][1,4]diazepine-2,4(3H)-dione
- 8-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-2,2,5,6,7,9-d6-5-ol
Comparison: 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject of study in various research fields.
Biological Activity
8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is a member of the benzazepine class, known for its diverse pharmacological properties. This compound has attracted attention for its potential therapeutic applications, particularly in the treatment of neurological disorders and as a modulator of various biological targets.
- Molecular Formula : C₁₀H₁₀ClNO
- Molecular Weight : 195.64 g/mol
- CAS Number : 116815-03-3
- Density : 1.234 g/cm³
- Boiling Point : 352.6 °C at 760 mmHg
- Flash Point : 167.1 °C
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It is believed to act as a modulator of the GABAergic system, which is crucial for maintaining neuronal excitability and inhibiting excessive neuronal firing. Additionally, studies suggest that this compound may influence dopaminergic and serotonergic pathways, potentially offering therapeutic benefits in mood and anxiety disorders.
Antidepressant Effects
Research indicates that benzazepines, including this compound, exhibit antidepressant-like effects in animal models. In a study evaluating the compound's efficacy, it was found to significantly reduce depressive behaviors in rodents subjected to stress paradigms. The mechanism is thought to involve modulation of serotonin and norepinephrine levels in the brain.
Neuroprotective Properties
The compound has also demonstrated neuroprotective effects in vitro. It has been shown to reduce oxidative stress and inhibit apoptosis in neuronal cell lines exposed to neurotoxic agents. This suggests potential applications in neurodegenerative diseases where oxidative damage plays a critical role.
Anticancer Activity
Preliminary studies have explored the anticancer properties of this compound against various cancer cell lines. In particular, it exhibited cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound's ability to induce apoptosis in these cells was linked to its interference with cell cycle progression and modulation of apoptotic pathways.
Case Studies
Study | Findings | |
---|---|---|
Antidepressant Activity | Rodent models showed significant reduction in depressive behaviors after administration of the compound. | Suggests potential as an antidepressant agent. |
Neuroprotection | In vitro studies indicated reduced oxidative stress and apoptosis in neuronal cells. | Supports further investigation for neurodegenerative disease treatment. |
Anticancer Effects | Cytotoxicity observed in MCF-7 and A549 cell lines; induced apoptosis noted. | Highlights potential as an anticancer agent; warrants further research. |
Future Directions
The promising biological activities associated with this compound warrant further exploration through:
- Clinical Trials : To evaluate safety and efficacy in humans for depression and neurodegenerative conditions.
- Mechanistic Studies : To elucidate specific pathways affected by the compound.
- Derivatives Development : Synthesis of analogs may enhance potency and selectivity for desired therapeutic targets.
Properties
IUPAC Name |
8-chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-7-3-4-8-9(6-7)12-5-1-2-10(8)13/h3-4,6,12H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAYCHCHFQVJHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=C(C=C2)Cl)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440712 | |
Record name | 8-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116815-03-3 | |
Record name | 8-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70440712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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